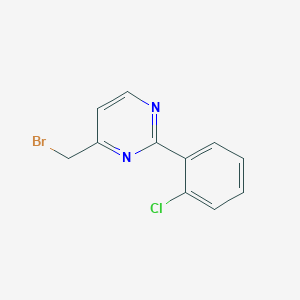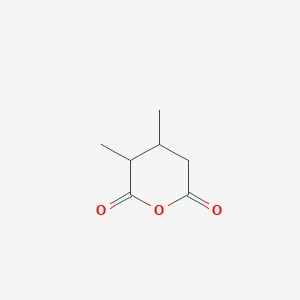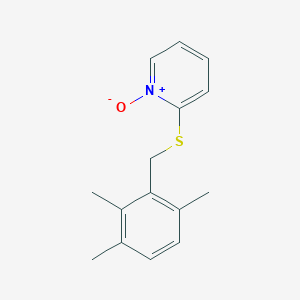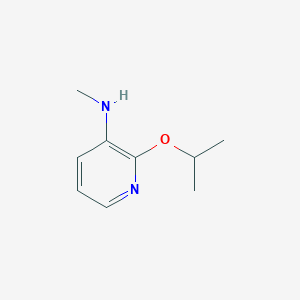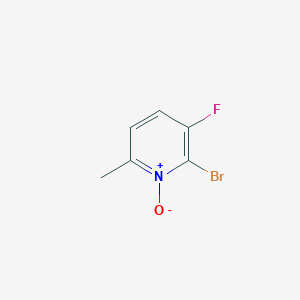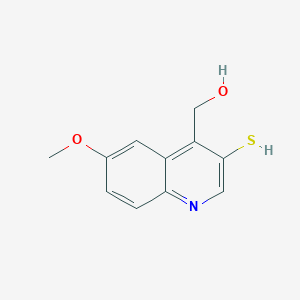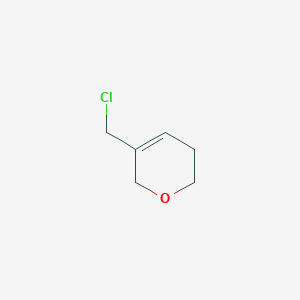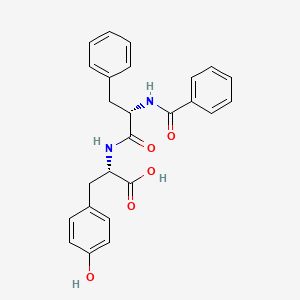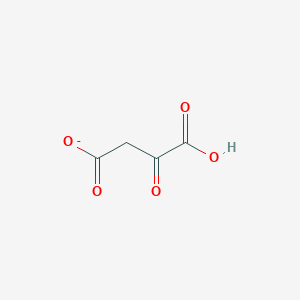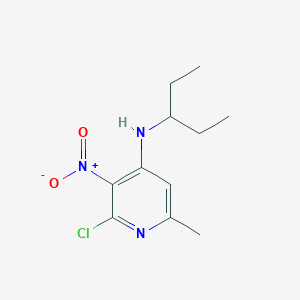
2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE is a synthetic organic compound with a complex structure It contains a pyridine ring substituted with chloro, methyl, and nitro groups, and an amine group attached to an ethyl-propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE typically involves multiple steps. One common route starts with the nitration of 2-chloro-6-methylpyridine to introduce the nitro group. This is followed by a substitution reaction to introduce the amine group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.
化学反応の分析
Types of Reactions
2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted pyridine compounds.
科学的研究の応用
Chemistry
In chemistry, 2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain biological targets, offering possibilities for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
2-Chloro-6-methyl-3-nitro-pyridine: Lacks the ethyl-propyl amine group.
4-Amino-2-chloro-6-methyl-3-nitro-pyridine: Contains an amino group instead of the ethyl-propyl chain.
Uniqueness
2-CHLORO-N-(1-ETHYLPROPYL)-6-METHYL-3-NITRO-4-PYRIDINAMINE is unique due to its specific combination of functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H16ClN3O2 |
|---|---|
分子量 |
257.72 g/mol |
IUPAC名 |
2-chloro-6-methyl-3-nitro-N-pentan-3-ylpyridin-4-amine |
InChI |
InChI=1S/C11H16ClN3O2/c1-4-8(5-2)14-9-6-7(3)13-11(12)10(9)15(16)17/h6,8H,4-5H2,1-3H3,(H,13,14) |
InChIキー |
KBWJFHDOMBAMNB-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NC1=C(C(=NC(=C1)C)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
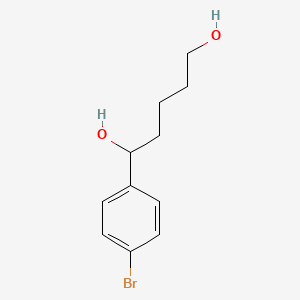
![1-Ethyl-3-[2-(3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ylsulfanyl)-benzyl]-urea](/img/structure/B8511708.png)
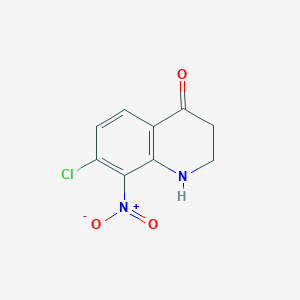
![N-cyclopropyl-7-iodo-6-methylbenzo[d]isoxazol-3-amine](/img/structure/B8511715.png)
